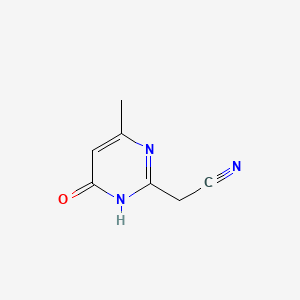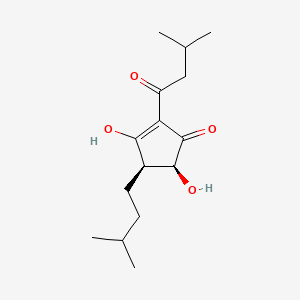
Argon
説明
Argon is a noble gas that is colorless, odorless, and tasteless . It is the third most abundant gas in the Earth’s atmosphere . The name Argon is derived from the Greek word ‘argos’, meaning idle . It was discovered in 1894 by Lord Rayleigh and Sir William Ramsay .
Synthesis Analysis
Argon is isolated on a large scale by the fractional distillation of liquid air . In the process of fractional distillation, liquid air is slowly warmed up. As the air warms, various elements change from a liquid back to a gas. The portion of air that converts back to a gas at -185.86°C (-302.55°F) is argon .
科学的研究の応用
Welding Technology : Argon is used in welding stainless steels in mixtures with CO2, which has been applied in the production of petrochemical apparatus, showing significant cost savings (Krasil'nikov et al., 1982).
Plasma Discharge Devices : It is widely used in plasma discharge devices for applications ranging from wavelength reference standards to controlled fusion experiments (Träbert, 2005).
Emission Control in Engines : Argon inert gas can be added to the intake air of a spark ignition engine to decrease nitrogen oxides and improve engine performance (Moneib et al., 2009).
Development of Argon Compounds : Research suggests the existence of molecules with argon-carbon and argon-silicon chemical bonds, indicating the potential for a new field of 'argon chemistry' (Cohen et al., 2003).
Medical Applications : Argon has shown potential as a neuroprotectant and in various medical therapies, including use in cases of brain injury and as an organoprotectant (Nowrangi et al., 2014); (Höllig et al., 2014).
Geological Processes : Argon isotopes are significant in geochronology and the study of geological processes, particularly in the K–Ar dating method (Strauch, 2010).
Neutrino and Dark Matter Experiments : Liquid argon is extensively used in neutrino and dark matter experiments, thanks to its scintillation properties (Segreto, 2020); (Abraham et al., 2021).
Endoscopic Applications : Argon plasma coagulation is used in electrosurgery, especially in endoscopy (Raiser & Zenker, 2006).
High-Pressure and High-Temperature Research : Argon is used in diamond anvil cell experiments as a pressure-transmitting medium and as thermal insulation in laser-heated applications (Dalton et al., 2011).
Gas Chromatography : Argon's unique ionization properties form the basis of sensitive and stable detectors in gas chromatography (Lovelock, 1958).
Neutrino Sector Detectors : Liquid Argon Time Projection Chambers (LArTPCs) are crucial in neutrino sector experiments for high-resolution particle reconstruction (Majumdar & Mavrokoridis, 2021).
Historical Significance : The discovery of argon in atmospheric air was a significant event in the history of science, with a sequence of experiments guided by informal statistical analysis (Spanos, 2010).
Argon in Gynecology : Argon-assisted loop electrosurgical excision procedures (Argon-Leep) have shown to be a feasible and cost-effective technique to reduce smoke and thermal damage during cervical conization (Goudeli et al., 2019).
Calibration in Electric Fields : Argon's use in calibrating electric field induced energy level shifts has been demonstrated, an important application in various technological fields (Hebner, 2001).
作用機序
特性
IUPAC Name |
argon | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ar | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRFYHLGVUSROY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ar] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ar | |
| Record name | ARGON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9251 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ARGON, REFRIGERATED LIQUID (CRYOGENIC LIQUID) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2509 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ARGON | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052482, DTXSID30435907, DTXSID90745913, DTXSID40931147 | |
| Record name | Argon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Argon-40Ar | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (~36~Ar)Argon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (~41~Ar)Argon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40931147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
39.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Argon appears as a colorless odorless noncombustible gas. Heavier than air and can asphyxiate by displacement of air. Exposure of the container to prolonged heat or fire can cause it to rupture violently and rocket. If liquefied, contact of the very cold liquid with water may cause violent boiling. If the water is hot, there is the possibility that a liquid "superheat" explosion may occur. Contacts with water in a closed container may cause dangerous pressure to build., Argon, refrigerated liquid (cryogenic liquid) appears as a colorless noncombustible liquid. Heavier than air. Contact may cause frostbite. May cause asphyxiation by displacement of air. Prolonged exposure to fire or intense heat may cause the container to rupture violently and rocket., Gas or Vapor; Liquid, Colourless, odourless, non-flammable gas, An inert gas that is colorless and odorless; [ACGIH] Heavier than air; [Burke, p. 90], Liquid, ODOURLESS COLOURLESS LIQUEFIED GAS. | |
| Record name | ARGON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9251 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ARGON, REFRIGERATED LIQUID (CRYOGENIC LIQUID) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2509 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Argon | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | ARGON | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Argon | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1069 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Argon | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037240 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ARGON | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0154 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
-185.847 °C, -185.9 °C | |
| Record name | Argon, Elemental | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7902 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ARGON | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0154 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Soluble in organic liquids, Solubility of gas in water at 20 °C: 33.6 cu cm/kg water, Argon is two and one half times as soluble in water as nitrogen, having about the same solubility as oxygen., Slightly soluble in water, Solubility in water, ml/100ml at 20 °C: 3.4 | |
| Record name | Argon, Elemental | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7902 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ARGON | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0154 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.633 g/L, Inert gas. Critical density: 535.7 kg/cu m, Solid: density (triple point): 1623 kg/cu m; heat of fusion (triple point):1.191 kJ/mol, exists as face-centered cubic crystals at normal pressure | |
| Record name | Argon, Elemental | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7902 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
1.38 (Air = 1), Relative vapor density (air = 1): 1.66 | |
| Record name | Argon, Elemental | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7902 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ARGON | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0154 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Product Name |
Argon | |
Color/Form |
Colorless monatomic gas | |
CAS RN |
7440-37-1, 1290046-39-7, 13965-95-2, 14163-25-8 | |
| Record name | ARGON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9251 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ARGON, REFRIGERATED LIQUID (CRYOGENIC LIQUID) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2509 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Argon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Argon, Elemental | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440371 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Argon | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Argon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Argon-40Ar | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (~36~Ar)Argon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (~41~Ar)Argon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40931147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Argon | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.315 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ARGON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67XQY1V3KH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Argon, Elemental | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7902 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Argon | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037240 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ARGON | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0154 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-186.36 °C triple point (69 kPa), -189.4 °C, -189.2 °C | |
| Record name | Argon, Elemental | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7902 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Argon | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037240 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ARGON | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0154 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Q & A
Q1: What is the molecular formula and weight of Argon?
A1: Argon is a noble gas, existing as individual atoms rather than molecules. Its atomic symbol is Ar, and its atomic weight is 39.948 g/mol.
Q2: What are some key spectroscopic characteristics of Argon?
A2: [] Argon is a strong scintillator, meaning it emits light when struck by ionizing radiation. This property makes it valuable in dark matter detection. [] Stark spectroscopy of Argon atoms is used to measure electric fields in environments like glow discharge plasmas. []
Q3: How does the electron energy distribution in Argon microplasmas differ from conventional Argon plasmas?
A3: [] Argon DC microplasmas, unlike conventional low-pressure Argon plasmas or Helium microplasmas, exhibit bi-Maxwellian electron energy probability functions (EEPFs) at pressures above 100 Torr. This difference arises from increased elastic and inelastic electron-neutral collisions due to the cathode fall length decreasing slower than electron-neutral collisional mean free paths.
Q4: What is a significant challenge in using atmospheric Argon for dark matter detection?
A4: [] Atmospheric Argon contains Argon-39, a radioactive isotope produced by cosmic ray interactions. This contamination creates background noise (pile-up) in detectors, limiting the size of liquid Argon-based detectors.
Q5: How can this limitation be addressed?
A5: [] Argon sourced from deep underground is significantly depleted in Argon-39 due to the Earth's shielding effect against cosmic rays. This makes underground Argon a superior target material for large-scale dark matter detectors.
Q6: What role does Argon play in welding?
A6: [, , ] Argon serves as a shielding gas in welding processes like Tungsten Inert Gas (TIG) welding, protecting the weld pool from atmospheric contamination. Its inert nature prevents unwanted reactions with the molten metal.
Q7: How does the flow rate of Argon affect TIG welding?
A7: [] The flow rate of Argon directly influences the height of the "pure argon cone" surrounding the welding arc. Optimizing this flow is crucial for maximizing the shielding effect and achieving high-quality welds.
Q8: What challenges are associated with using Argon in welding industrial pure titanium pipelines?
A8: [] Traditional single-arc welding methods can be slow and resource-intensive for large-diameter titanium pipelines.
Q9: How can this be improved?
A9: [] A bottom-sealing twin-arc welding method, employing two argon tungsten arc welding guns simultaneously inside and outside the pipeline, offers advantages such as faster welding speed, better control of weld quality, and reduced material consumption.
Q10: Can Argon be used in the fabrication of transparent electronics?
A10: [] Yes, Argon is used in the reactive magnetron sputtering process to deposit aluminum-doped zinc oxide (AZO) layers onto substrates like glass.
Q11: How does the ratio of Argon to Oxygen affect this process?
A11: [] The Argon/Oxygen ratio significantly influences the target surface state during sputtering, directly impacting the Al/Zn atomic ratios in the deposited AZO films. This, in turn, affects the optical and electrical properties of the final transparent conducting films.
Q12: Is there a method to increase the seawater corrosion resistance of MB5 magnesium alloy argon arc welding joints?
A12: [] Yes, a method involving subzero treatment after argon arc welding has been developed. The process involves specific tempering and controlled cooling cycles to enhance the seawater corrosion resistance of these joints.
Q13: How does the behavior of Argon change under confinement in mesopores?
A13: [, ] Unlike its bulk state, Argon confined in completely filled mesopores undergoes a continuous liquid-solid phase transition over a broad temperature range (approximately 45 K), as evidenced by ultrasonic measurements and effective medium analysis.
Q14: Does this confinement affect the properties of solid Argon?
A14: [] Interestingly, even with the pronounced confinement effect, the shear modulus of completely frozen Argon in pores is essentially the same as that of bulk Argon.
Q15: How does the presence of solid Argon in the pore center impact the freezing of surface layers?
A15: [] The presence of solid Argon in the pore center promotes the freezing of the first few Argon layers near the pore wall at a higher temperature (30 K) compared to single layers (20 K).
Q16: How does the freezing behavior of Argon compare to that of Nitrogen in mesopores?
A16: [] Nitrogen, due to its stronger interaction with the pore wall, exhibits a greater enhancement of the shear modulus in its adsorbed layers compared to Argon. This highlights the influence of molecule-pore wall interactions on freezing behavior.
Q17: What can be said about the nucleation of Argon droplets?
A17: [] Homogenous nucleation of Argon droplets has been experimentally studied in a cryogenic nucleation pulse chamber. Significant discrepancies between experimental results and predictions from classical nucleation theory highlight the need for more sophisticated theoretical models to accurately describe Argon nucleation.
Q18: How is molecular dynamics (MD) simulation used in studying Argon?
A18: [, ] MD simulations provide insights into various aspects of Argon, such as thermal conductivity in nanoscale films, structural transitions in Argon clusters, and the influence of three-body interactions on bulk viscosity.
Q19: What is the impact of film thickness on the thermal conductivity of Argon films?
A19: [] MD simulations show that the thermal conductivity of Argon films is influenced by film thickness up to approximately 100 nm. This finding underscores the importance of considering size effects in nanoscale thermal management.
Q20: Can MD simulations be used to study the effect of vacancies on thermal conductivity?
A20: [] Yes, simulations show that vacancies in Argon films significantly reduce thermal conductivity, with the reduction being more sensitive to vacancy concentration than distribution at a constant temperature.
Q21: Is there a connection between the lunar atmosphere and the presence of Argon-40 on the lunar surface?
A21: [] Yes, the lunar atmosphere is a likely source of the excess Argon-40 found in lunar surface materials. This is attributed to the photoionization of Argon-40 in the atmosphere and its subsequent implantation into the surface by solar wind interactions.
Q22: Does the lunar atmosphere play a role in the presence of other elements on the lunar surface?
A22: [] It is possible that the lunar atmosphere contributes to the presence of other unexpected elements or influences the distribution of solar wind elements on the lunar surface.
Q23: How is gas chromatography used in analyzing Argon?
A23: [, ] Gas chromatography, equipped with columns like molecular sieve 5A and activated charcoal, coupled with thermal conductivity detectors, is employed for the simultaneous analysis of Argon, Helium, and Neon in environmental samples like groundwater.
Q24: Why is determining the concentration of Argon in groundwater important?
A24: [] Argon concentration, alongside Helium and Neon, helps in determining groundwater dating parameters, such as recharge temperature and excess air, which are crucial in hydrogeological studies.
Q25: Can Argon be used to study biological materials?
A25: [] Yes, Argon ions, alongside oxygen atoms and molecules, are used in particle beam experiments to etch spores of Bacillus atrophaeus. This helps in understanding inactivation mechanisms and the etching processes in environments like argon-oxygen plasmas.
Q26: Are there medical applications of Argon?
A26: [, , , , , ] Argon plasma coagulation (APC) is a medical procedure used to treat conditions like obstructive tracheobronchial stenosis and Barrett's esophagus.
Q27: Are there any risks associated with APC?
A27: [, , ] While generally effective, APC can lead to complications such as bleeding, arrhythmia, and in severe cases, tracheal perforation. Careful patient selection, operator skill, and appropriate precautions during the procedure are crucial to ensure safety.
Q28: How does Argon-Helium cryoablation work in a medical setting?
A28: [] This technique, using Argon-Helium gas mixtures for freezing, is often employed for tumor ablation. The size of the ice ball formed during the procedure is a crucial factor in determining treatment efficacy.
Q29: What is the optimal freezing time for tumors in Argon-Helium cryoablation?
A29: [] Clinical studies using spiral computed tomography (SCT) suggest that a 15-minute freezing time per cycle is optimal for effective tumor ablation with Argon-Helium cryoablation.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



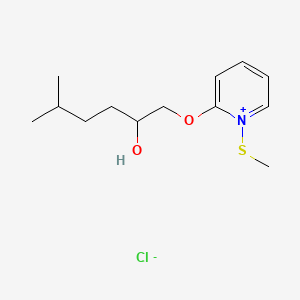
![7-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B576568.png)


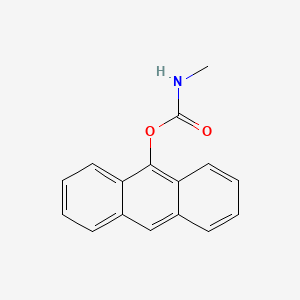
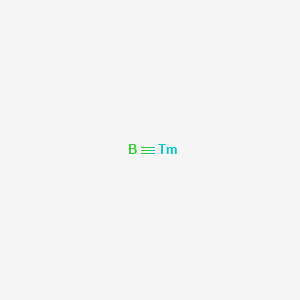
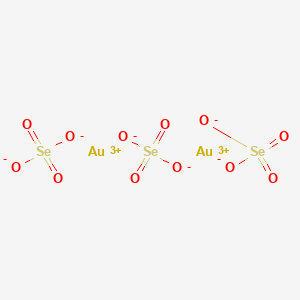


![1H-5,8-Methanonaphtho[2,3-d]imidazole](/img/structure/B576583.png)

